molecular formula C12H16N2O2 B11886213 2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(pyridin-2-yl)ethanone

2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(pyridin-2-yl)ethanone

Katalognummer: B11886213
Molekulargewicht: 220.27 g/mol
InChI-Schlüssel: LXMKFVYPHYVPLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(pyridin-2-yl)ethanone is a chemical compound that features a pyrrolidine ring substituted with a hydroxymethyl group and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(pyridin-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of pyridine-2-carbaldehyde with 3-(hydroxymethyl)pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(pyridin-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-(3-(Carboxymethyl)pyrrolidin-1-yl)-1-(pyridin-2-yl)ethanone.

    Reduction: Formation of 2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(pyridin-2-yl)ethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(pyridin-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(pyridin-2-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(pyridin-3-yl)ethanone
  • 2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(pyridin-4-yl)ethanone
  • 2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(pyridin-5-yl)ethanone

Uniqueness

2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(pyridin-2-yl)ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Eigenschaften

Molekularformel

C12H16N2O2

Molekulargewicht

220.27 g/mol

IUPAC-Name

2-[3-(hydroxymethyl)pyrrolidin-1-yl]-1-pyridin-2-ylethanone

InChI

InChI=1S/C12H16N2O2/c15-9-10-4-6-14(7-10)8-12(16)11-3-1-2-5-13-11/h1-3,5,10,15H,4,6-9H2

InChI-Schlüssel

LXMKFVYPHYVPLN-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC1CO)CC(=O)C2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.